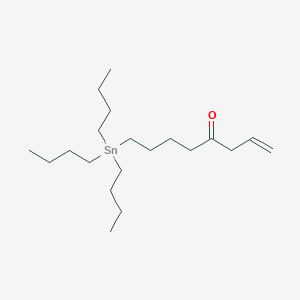
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine is a polypeptide composed of a sequence of amino acids. This compound is known for its biological activity and is often used in various scientific research applications. It is a part of a larger family of peptides that play crucial roles in biological processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides or uronium salts.
Coupling: The activated amino acids are coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural biological processes.
化学反应分析
Types of Reactions
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free cysteine residues.
科学研究应用
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
作用机制
The mechanism of action of L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its observed effects. For example, it may act as an agonist or antagonist of certain receptors, modulating their activity and influencing cellular responses.
相似化合物的比较
L-Valyl-L-tyrosyl-L-glutaminyl-L-isoleucyl-L-prolylglycyl-L-lysine can be compared to other similar peptides, such as:
Semaglutide: A peptide used for the treatment of type 2 diabetes, which acts as an agonist of glucagon-like peptide-1 (GLP-1) receptors.
Liraglutide: Another GLP-1 receptor agonist used in diabetes treatment.
These peptides share structural similarities but differ in their specific amino acid sequences and biological activities, highlighting the uniqueness of this compound in its applications and effects.
属性
CAS 编号 |
874886-76-7 |
|---|---|
分子式 |
C38H61N9O10 |
分子量 |
803.9 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[2-[[(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C38H61N9O10/c1-5-22(4)32(37(55)47-18-8-10-28(47)35(53)42-20-30(50)43-26(38(56)57)9-6-7-17-39)46-33(51)25(15-16-29(40)49)44-34(52)27(45-36(54)31(41)21(2)3)19-23-11-13-24(48)14-12-23/h11-14,21-22,25-28,31-32,48H,5-10,15-20,39,41H2,1-4H3,(H2,40,49)(H,42,53)(H,43,50)(H,44,52)(H,45,54)(H,46,51)(H,56,57)/t22-,25-,26-,27-,28-,31-,32-/m0/s1 |
InChI 键 |
RGBNJBMQECNQSS-AXKWYGNBSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)N |
规范 SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


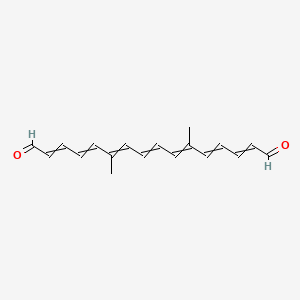
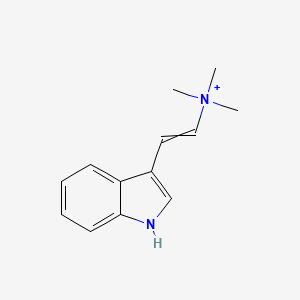
![2-Hydroxy-N,N-dimethyl-N-[(pentyloxy)methyl]ethan-1-aminium chloride](/img/structure/B12607437.png)
![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-methyl-](/img/structure/B12607442.png)

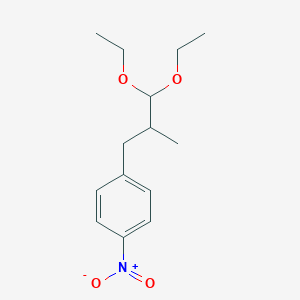
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)

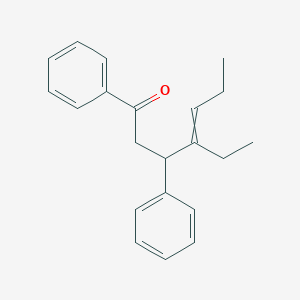
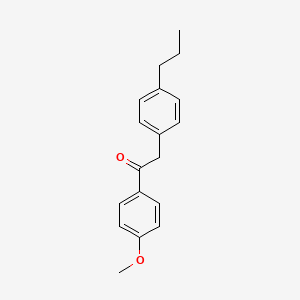
![1-{[4-(Diethoxymethyl)phenyl]methyl}-4-methylpiperazine](/img/structure/B12607482.png)
